molecular formula C16H24Cl2N2O3S B2585414 Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1171150-66-5

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2585414
CAS No.: 1171150-66-5
M. Wt: 395.34
InChI Key: PFRNFHCOCDCPSU-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This core is substituted with a chloroacetyl group at position 2, ethyl ester at position 3, and four methyl groups at positions 5 and 6. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical intermediate synthesis.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S.ClH/c1-6-22-14(21)11-9-7-15(2,3)19-16(4,5)12(9)23-13(11)18-10(20)8-17;/h19H,6-8H2,1-5H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNFHCOCDCPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (commonly referred to as ETCH-HCl) is a synthetic compound notable for its complex thieno[2,3-c]pyridine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties.

  • Molecular Formula : C16H24ClN2O3S
  • Molecular Weight : 395.34 g/mol
  • CAS Number : 1171150-66-5

Synthesis

The synthesis of ETCH-HCl typically involves multi-step organic reactions. The primary method includes the reaction of ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with chloroacetyl chloride under controlled conditions to ensure high yield and purity .

Antibacterial Activity

Studies have indicated that ETCH-HCl exhibits significant antibacterial properties. In vitro tests have shown that it is effective against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa12.5

These results indicate that ETCH-HCl may serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, ETCH-HCl has demonstrated antifungal activity. Preliminary studies reveal its effectiveness against several fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans4
Aspergillus niger8
Fusarium oxysporum16

The antifungal activity of ETCH-HCl positions it as a promising compound in the treatment of fungal infections .

The mechanism by which ETCH-HCl exerts its biological effects is not fully elucidated; however, it is hypothesized that the chloroacetyl group plays a critical role in its interaction with bacterial and fungal cell membranes. This interaction may disrupt normal cellular functions leading to cell death.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of ETCH-HCl:

  • Study on Antibacterial Efficacy : A systematic investigation into the antibacterial effects against Gram-positive and Gram-negative bacteria indicated that ETCH-HCl significantly inhibited bacterial growth at concentrations lower than many traditional antibiotics .
  • Fungal Resistance Studies : Research exploring the efficacy of ETCH-HCl against resistant fungal strains revealed that it maintained effectiveness even in cases where common antifungals failed .
  • Comparative Analysis : A comparative study of structurally similar compounds showed that ETCH-HCl exhibited superior activity against both bacterial and fungal pathogens when compared to its analogs .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ETCH-HCl exhibits significant antibacterial and antifungal activities. Preliminary studies have shown its effectiveness against various microbial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pathways associated with inflammation, which could be beneficial in treating inflammatory diseases .

Antitumor Activity

Studies have highlighted the potential of ETCH-HCl in cancer treatment. Its structural analogs have been shown to possess antitumor properties, indicating that ETCH-HCl may also exhibit similar effects through mechanisms that warrant further exploration .

Drug Development

Due to its promising biological activities, ETCH-HCl is being considered in drug development pipelines. The compound's ability to interact with biological targets makes it a valuable candidate for creating novel therapeutic agents .

Synthesis and Characterization

The synthesis of ETCH-HCl typically involves multi-step organic reactions, including the reaction of ethyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with chloroacetyl chloride. Characterization techniques such as single-crystal X-ray diffraction (SC-XRD) help elucidate its crystal structure and molecular geometry .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of ETCH-HCl. Studies have predicted aquatic toxicity endpoints using models like ADMETLab 2.0, which provide insights into the compound's environmental impact and safety in biological systems .

Summary of Key Findings

Property Details
Antimicrobial ActivityEffective against various microbial strains
Anti-inflammatory EffectsInhibits inflammatory pathways
Antitumor ActivityPotential for cancer treatment
Synthesis MethodMulti-step reactions involving chloroacetylation
Toxicity PredictionsEvaluated using ADMETLab models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s tetrahydrothieno[2,3-c]pyridine core differentiates it from other bicyclic systems, such as pyrido[2,3-d]pyrimidine () or thieno[2,3-b]pyridine (). These variations influence electronic properties and binding affinities. For example, the thieno[2,3-c]pyridine system provides a sulfur atom that enhances π-stacking interactions, unlike nitrogen-rich pyrido-pyrimidines .

Substituent Effects

Key substituents determine reactivity and biological activity:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
Target Compound 2-(Chloroacetyl)amino; 5,5,7,7-tetramethyl; 3-ethyl ester (HCl salt) Not explicitly provided Enhanced solubility via HCl salt; potential kinase inhibitor
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl () 6-isopropyl; 2-phenoxybenzoylamino C₂₇H₂₉ClN₂O₄S High affinity for serotonin receptors
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate () 2-amino; 6-boc C₁₅H₂₂N₂O₄S Intermediate for peptide coupling
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl () 2-amino; 3-methyl ester (HCl salt) C₉H₁₃ClN₂O₂S Improved crystallinity; molar mass 248.73 g/mol
  • Chloroacetyl vs. Benzoyl/Phenoxy Groups: The chloroacetyl group in the target compound introduces electrophilic reactivity, enabling nucleophilic substitutions (e.g., with thiols or amines), whereas bulkier phenoxybenzoyl groups () enhance target selectivity but reduce metabolic stability .
  • Amino vs.

Physicochemical and Spectroscopic Comparisons

  • NMR Analysis: demonstrates that substituent-induced chemical shift changes (e.g., in regions A and B of thieno-pyridine derivatives) can pinpoint structural modifications. For instance, the target compound’s tetramethyl groups would likely cause upfield shifts in the ¹H NMR spectrum due to increased electron density, similar to observations in methyl- or cyclopropyl-substituted analogs .
  • Solubility and Stability : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s tetramethyl groups may enhance lipophilicity compared to ethyl 6-isopropyl derivatives (), impacting bioavailability .

Q & A

Q. What controls are critical for reproducibility in hydrochloride salt formation?

  • Methodology :
  • Acid stoichiometry : Standardize HCl equivalents (e.g., 1.2–1.5 eq.) to prevent over-protonation.
  • Crystallization protocol : Use seed crystals from prior batches to ensure consistent polymorph formation .

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